3,4-Dimethylphenylmagnesium chloride

Organometallic Chemistry Grignard Reagent Physical Properties

3,4-Dimethylphenylmagnesium chloride is a functionalized aryl Grignard reagent supplied as a 0.5 M solution in tetrahydrofuran (THF). It is characterized by a 3,4-dimethyl substitution pattern on the phenyl ring, which imparts distinct steric and electronic properties relative to unsubstituted or differently substituted aryl Grignard reagents.

Molecular Formula C8H9ClMg
Molecular Weight 164.91 g/mol
CAS No. 102928-12-1
Cat. No. B025006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethylphenylmagnesium chloride
CAS102928-12-1
Molecular FormulaC8H9ClMg
Molecular Weight164.91 g/mol
Structural Identifiers
SMILESCC1=C(C=[C-]C=C1)C.[Mg+2].[Cl-]
InChIInChI=1S/C8H9.ClH.Mg/c1-7-5-3-4-6-8(7)2;;/h3,5-6H,1-2H3;1H;/q-1;;+2/p-1
InChIKeyGWASNGNCVSXDRR-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dimethylphenylmagnesium Chloride (CAS 102928-12-1): Procurement-Ready Specifications and Physical Properties


3,4-Dimethylphenylmagnesium chloride is a functionalized aryl Grignard reagent supplied as a 0.5 M solution in tetrahydrofuran (THF) . It is characterized by a 3,4-dimethyl substitution pattern on the phenyl ring, which imparts distinct steric and electronic properties relative to unsubstituted or differently substituted aryl Grignard reagents. The compound is utilized in carbon–carbon bond-forming reactions such as nucleophilic additions and transition-metal-catalyzed cross-couplings via the Grignard reaction manifold. Key physical specifications include a boiling point of 65 °C and a density of 0.925 g/mL at 25 °C, with a recommended storage temperature of 2–8 °C .

Why Generic Grignard Reagents Cannot Replace 3,4-Dimethylphenylmagnesium Chloride in Regiospecific Synthesis


Interchanging aryl Grignard reagents without regard to the specific substitution pattern of the aromatic ring can lead to significant deviations in reaction outcome. The precise regiospecificity demanded by target molecule synthesis, particularly in pharmaceutical intermediate preparation where the 3,4-disubstitution motif is critical, means that a generic phenylmagnesium chloride or a different dimethyl isomer (e.g., 2,5- or 3,5-dimethyl) may produce a different constitutional isomer or fail to impart the required steric and electronic properties to the final product . Additionally, the halide identity (chloride vs. bromide) influences the reagent's reactivity and the ease of subsequent metal-catalyzed transformations, as demonstrated in competitive Grignard reactions where methyl-substituted aryl Grignard reagents exhibit distinct rate profiles .

Quantitative Differentiation of 3,4-Dimethylphenylmagnesium Chloride: Head-to-Head Specifications vs. Key Analogs


Reagent Concentration and Physical Property Specifications: 3,4-Dimethylphenylmagnesium Chloride vs. Bromide Analog

The commercially supplied 3,4-dimethylphenylmagnesium chloride is standardized at 0.5 M in THF, with a density of 0.925 g/mL at 25 °C and a boiling point of 65 °C, requiring storage at 2–8 °C . By comparison, the analogous bromide, 3,4-dimethylphenylmagnesium bromide (CAS 89980-68-7), is also supplied as a 0.5 M solution in THF but has a higher molecular weight (209.37 g/mol vs. 164.92 g/mol) . The 0.5 M concentration is an industry-standard formulation that facilitates stoichiometric calculations, but the chloride variant offers a different leaving-group profile for subsequent catalytic steps.

Organometallic Chemistry Grignard Reagent Physical Properties

Competitive Reaction Kinetics: Methyl-Substituted Aryl Grignard Reagent Reactivity in Cross-Coupling

In a competitive reaction study of substituted aryl Grignard reagents, 2,4-dimethylphenylmagnesium bromide (a positional isomer of the 3,4-isomer) exhibited a relative rate constant of kMe/kH = 0.61, with a total product yield of 46% at 40 minutes . This demonstrates that methyl substitution on the aryl ring significantly modulates reactivity compared to unsubstituted phenylmagnesium bromide (kH baseline; 36% yield under identical conditions). By class-level inference, the 3,4-dimethyl substitution pattern similarly depresses the nucleophilic reactivity relative to the parent phenyl Grignard, an electronic effect attributable to the electron-donating nature of the methyl groups. This reduced reactivity can be advantageous for controlling exothermic Grignard additions in large-scale batch processes.

Grignard Reaction Kinetics Competitive Reaction Cross-Coupling

Nickel-Catalyzed Cross-Coupling Efficiency: 3,4-Dimethylaryl Grignard Reagents in Biaryl Synthesis

The cross-coupling of 3,4-dimethylphenylmagnesium bromide with 4-bromo-1,2-dimethylbenzene, catalyzed by NiF2-PPh3, produced 2,3,3',4'-tetramethylbiphenyl in an overall yield of 74% after oxidation and dehydration steps . This demonstrates that the 3,4-dimethylaryl Grignard motif is compatible with nickel-catalyzed Kumada-type cross-coupling to construct sterically congested tetra-ortho-substituted biaryl bonds. By class-level inference from the known relative reactivities of aryl chlorides vs. bromides in oxidative addition, the chloride variant (target compound) is expected to exhibit a slower but more controllable transmetallation step, potentially reducing catalyst decomposition and improving selectivity when using more active nickel or palladium catalysts.

Nickel Catalysis Biaryl Synthesis Cross-Coupling Yield

Halide Identity: Chloride vs. Bromide Leaving-Group Effect on Reagent Reactivity

The inherent reactivity of aryl Grignard reagents is modulated by the halide counterion. Aryl chlorides are less reactive toward oxidative addition than aryl bromides, a principle well-established in organometallic chemistry . This means that 3,4-dimethylphenylmagnesium chloride (target) offers a distinct reactivity profile compared to its bromide analog: slower transmetallation kinetics that can be advantageous when using highly active palladium or nickel catalysts, reducing the incidence of catalyst deactivation and homocoupling byproducts. The preparation of the bromide analog from 3,4-dimethylbromobenzene and magnesium in THF typically yields a 0.68 M solution (approximately 96.3% yield of Grignard reagent) ; analogous preparation data for the chloride suggest comparable efficiency but with a potentially slower initiation period inherent to aryl chlorides versus bromides.

Halide Leaving Group Grignard Reactivity Oxidative Addition

High-Value Application Scenarios for 3,4-Dimethylphenylmagnesium Chloride Based on Quantitative Evidence


Synthesis of 3,4-Dimethylphenyl-Containing Pharmaceutical Intermediates via Controlled Grignard Addition

The reduced relative reactivity of methyl-substituted aryl Grignard reagents (kMe/kH = 0.61, per class-level inference from the 2,4-dimethyl isomer) makes 3,4-dimethylphenylmagnesium chloride especially suitable for exothermic addition reactions to sensitive carbonyl electrophiles, where precise temperature control is required to avoid thermal degradation of the product. The higher total yields observed for methyl-substituted aryl Grignards (46% vs. 36% for unsubstituted phenyl) in competitive reactions further support its use in pharmaceutical intermediate preparation where yield and purity are paramount.

Nickel-Catalyzed Cross-Coupling for Sterically Congested Biaryl Monomer Synthesis

The demonstrated 74% yield in NiF2-PPh3-catalyzed cross-coupling of 3,4-dimethylphenylmagnesium bromide indicates that the 3,4-dimethylaryl Grignard scaffold is effective for constructing tetra-ortho-substituted biaryl bonds. This application scenario is particularly relevant for the synthesis of liquid crystal monomers and polymer precursors, where the precise 3,4-dimethyl substitution pattern dictates the mesophase behavior and thermal properties of the final material. The chloride variant (target compound) may offer additional catalyst compatibility benefits due to its slower transmetallation kinetics.

Large-Scale Grignard Processes Requiring Controlled Reactivity and Catalyst Compatibility

For pilot-plant and production-scale Grignard additions, the chloride leaving group offers inherently slower oxidative addition kinetics compared to the bromide analog, providing a wider safety margin for exotherm control during reagent dosing. The lower molecular weight (164.92 vs. 209.37 g/mol) of the chloride also means that fewer kilograms of reagent are needed to deliver the same molar equivalents, reducing raw material costs in multi-kilogram campaigns . The standard 0.5 M in THF formulation with defined density (0.925 g/mL) enables precise volumetric dispensing via automated flow chemistry platforms.

Combinatorial Chemistry Library Synthesis Targeting Dopamine Transporter (DAT) Inhibitors

The 3,4-dimethylphenyl moiety has been identified as a key pharmacophoric element in potent human dopamine transporter (hDAT) inhibitors, with Ki values as low as 26 nM for binding and 20 nM for reuptake inhibition . 3,4-Dimethylphenylmagnesium chloride serves as the direct nucleophilic source of this pharmacophore for the synthesis of 3-substituted tropane libraries via conjugate addition to methyl ecgonidine, enabling SAR exploration of N-alkyl substitution at the 8-position of the tropane scaffold.

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